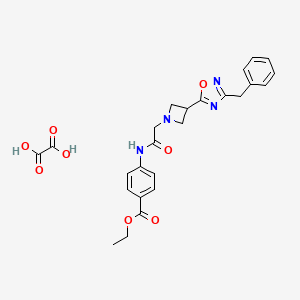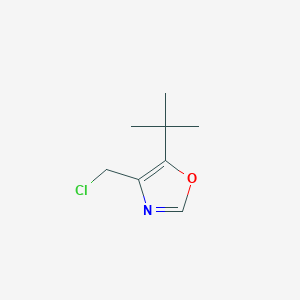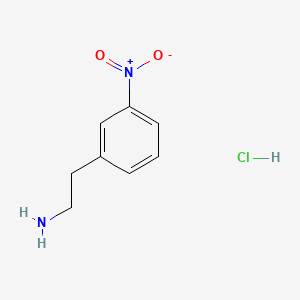![molecular formula C24H29N5O4S B2541497 2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 893914-30-2](/img/structure/B2541497.png)
2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a cyclohexyl group, a pyrimidinone group, a thioether group, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the formation of the pyrimidinone ring, the introduction of the thioether group, and the attachment of the acetamide group.Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central pyrimidinone ring. The cyclohexyl group could adopt a chair conformation, and the orientation of the other groups would depend on factors such as steric hindrance and electronic effects.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions that this compound would undergo. However, the presence of the pyrimidinone ring suggests that it could participate in reactions such as nucleophilic addition or condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents.Scientific Research Applications
Synthesis and Biological Activity
Research has been focused on synthesizing novel heterocyclic compounds derived from various chemical reactions, showcasing the potential for medicinal applications. For instance, studies have produced compounds with significant COX-2 inhibitory activity, showcasing potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study aimed at creating pyrimidinone and oxazinone derivatives fused with thiophene rings, highlighting their antimicrobial activity (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). These studies underscore the potential of such compounds in developing new therapeutic agents.
Advanced Imaging Applications
Moreover, compounds within this chemical framework have been explored for their utility in advanced imaging techniques. For example, [18F]PBR111, a derivative within a similar chemical space, has been developed as a selective radioligand for imaging the translocator protein with positron emission tomography (PET), underscoring the compound's utility in neuroimaging and the study of neuroinflammation (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Anticonvulsant Research
The exploration into the anticonvulsant properties of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has demonstrated the potential of such compounds in treating seizures, offering a new avenue for therapeutic intervention in epilepsy (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Safety And Hazards
Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its physical and chemical properties in more detail.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific information about the compound would be needed. If you have any more questions or need further clarification, feel free to ask!
properties
IUPAC Name |
2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4S/c1-4-33-17-13-9-8-12-16(17)25-18(30)14-34-22-19-21(28(2)24(32)29(3)23(19)31)26-20(27-22)15-10-6-5-7-11-15/h8-9,12-13,15H,4-7,10-11,14H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDCNPKNVWSLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclobutanecarboxamide;hydrochloride](/img/structure/B2541414.png)



![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2541420.png)



![1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2541426.png)
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)


![2-Methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541435.png)
